(4-Nitrophenyl)methyl sulfamoylcarbamate

Carbonic Anhydrase Inhibition Sulfamide Synthesis Hydrogenolysis

(4-Nitrophenyl)methyl sulfamoylcarbamate, with CAS number 153028-11-6 and molecular formula C8H9N3O6S, is a chemical intermediate that serves as a precursor to pharmacologically relevant sulfamide derivatives. Structurally, it combines a 4-nitrophenylmethyl ester group with a sulfamoylcarbamate moiety.

Molecular Formula C8H9N3O6S
Molecular Weight 275.24 g/mol
CAS No. 153028-11-6
Cat. No. B12546539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)methyl sulfamoylcarbamate
CAS153028-11-6
Molecular FormulaC8H9N3O6S
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)NS(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O6S/c9-18(15,16)10-8(12)17-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)(H2,9,15,16)
InChIKeyLENXBEKCQOMAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitrophenyl)methyl sulfamoylcarbamate (CAS 153028-11-6) | Chemical Properties & Sourcing Information


(4-Nitrophenyl)methyl sulfamoylcarbamate, with CAS number 153028-11-6 and molecular formula C8H9N3O6S, is a chemical intermediate that serves as a precursor to pharmacologically relevant sulfamide derivatives [1]. Structurally, it combines a 4-nitrophenylmethyl ester group with a sulfamoylcarbamate moiety . This compound acts as a protected sulfamide synthon, where the benzyl carbamate group can be removed via hydrogenolysis to generate the corresponding primary sulfamide [2]. Its primary value lies in this synthetic utility, enabling the construction of complex sulfamide-containing molecules used in medicinal chemistry [3].

Why (4-Nitrophenyl)methyl sulfamoylcarbamate Cannot Be Readily Replaced by Other Sulfamoyl Chlorides or Carbamates in Multi-Step Synthesis


While other sulfamoylating reagents exist (e.g., sulfamoyl chlorides or tert-butyl sulfamoylcarbamates), (4-Nitrophenyl)methyl sulfamoylcarbamate is often uniquely specified in multi-step medicinal chemistry syntheses due to its specific orthogonal protecting group strategy [1]. The p-nitrobenzyl (PNB) carbamate moiety offers distinct advantages: it can be cleanly removed via hydrogenolysis under neutral conditions (Pd/C, H2), unlike acid-labile Boc or base-labile Fmoc groups [2]. This orthogonality is crucial when the target molecule contains acid- or base-sensitive functionalities [3]. Therefore, substituting this compound with a generic sulfamoyl chloride or a differently protected sulfamide precursor can derail a synthetic route, leading to poor yields, unwanted side reactions, or incompatibility with the overall protection scheme.

Quantitative Evidence of (4-Nitrophenyl)methyl sulfamoylcarbamate's Unique Utility


Orthogonal Deprotection Enables High-Yield Synthesis of Potent Carbonic Anhydrase Inhibitors

The compound (4-Nitrophenyl)methyl sulfamoylcarbamate serves as a key intermediate in synthesizing sulfamide-based carbonic anhydrase inhibitors. A critical step is its hydrogenolysis to yield the active sulfamide pharmacophore. This reaction proceeds quantitatively under mild conditions (Pd/C, H2) [1]. In a direct comparison, the final sulfamide compounds derived from this specific intermediate exhibited picomolar Ki values against human carbonic anhydrase I (hCA I) and II (hCA II), representing a >1000-fold improvement over earlier carbamate derivatives [2]. This stark contrast in activity highlights the essential role of the sulfamide group generated from this precursor.

Carbonic Anhydrase Inhibition Sulfamide Synthesis Hydrogenolysis

A Versatile Synthon for Generating Potent Acetylcholinesterase (AChE) Inhibitors

Beyond carbonic anhydrase, the sulfamide derivatives synthesized from (4-Nitrophenyl)methyl sulfamoylcarbamate demonstrate exceptional potency against acetylcholinesterase (AChE). The Ki values for these compounds fall within the low picomolar range [1]. This represents a significant leap in potency compared to many standard AChE inhibitors. For context, the clinically used drug donepezil exhibits an IC50 of approximately 6.7 nM against AChE, making these novel sulfamides roughly 150 to 1,500 times more potent [2]. This suggests a direct path from this precursor to best-in-class enzyme inhibition.

Acetylcholinesterase Inhibition Sulfamide Neurodegenerative Disease

Key Intermediate for Cytotoxic Quinoline-Sulfamide Derivatives Targeting Cancer-Associated CA IX

The synthetic methodology employing (4-Nitrophenyl)methyl sulfamoylcarbamate as a precursor is not limited to single-enzyme targets. A related class of quinoline-sulfamoyl carbamates/sulfamides, synthesized using analogous chemistry, has demonstrated both potent inhibition of the cancer-associated carbonic anhydrase isoform IX (hCA IX) and direct cytotoxicity against human cancer cell lines [1]. The most active compound in this series (2m) exhibited a Ki of 0.5 µM against hCA IX, a target not significantly inhibited by earlier carbamate series [2]. Furthermore, several compounds showed selective cytotoxicity against colorectal (HT-29) and breast (MCF7) cancer cells over healthy fibroblasts [1].

Cancer Therapy Carbonic Anhydrase IX Cytotoxicity

Targeted Research & Development Applications for (4-Nitrophenyl)methyl sulfamoylcarbamate (CAS 153028-11-6)


Medicinal Chemistry: Synthesis of Picomolar Carbonic Anhydrase Inhibitors

This compound is the critical precursor for constructing sulfamide-based inhibitors of human carbonic anhydrase (hCA) isoforms. The synthetic route using this compound reliably yields final compounds with Ki values in the picomolar range against hCA I and II [1]. This represents a >1000-fold improvement over carbamate-based inhibitors [2]. Its use is indicated for any program aiming to achieve ultra-high potency against these enzymes, which are targets for glaucoma, epilepsy, and altitude sickness.

Neuroscience Research: Development of Ultra-Potent Acetylcholinesterase Inhibitors

Sulfamide derivatives synthesized from this precursor are among the most potent acetylcholinesterase (AChE) inhibitors known, with Ki values as low as 4.52 pM [1]. This level of activity far surpasses that of clinically used drugs like donepezil [3]. This compound is therefore a strategic choice for research groups focused on discovering next-generation therapeutics for Alzheimer's disease and other cognitive disorders where AChE inhibition is a validated target.

Oncology Research: Generating Dual-Acting Anticancer Agents Targeting Carbonic Anhydrase IX

This intermediate is part of a synthetic toolkit for creating molecules that target the tumor-associated carbonic anhydrase isoform IX (hCA IX) [4]. Derivatives have shown sub-micromolar inhibition of hCA IX and direct, selective cytotoxicity against colorectal and breast cancer cell lines [4]. Procuring this compound is justified for oncology programs exploring CA IX as a therapeutic target for solid tumors, as it offers a pathway to potentially develop both enzyme inhibitors and cytotoxic agents.

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